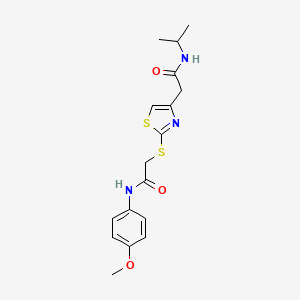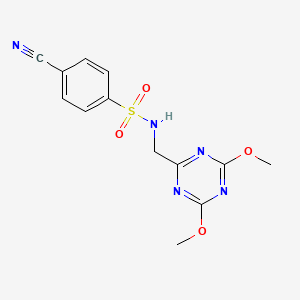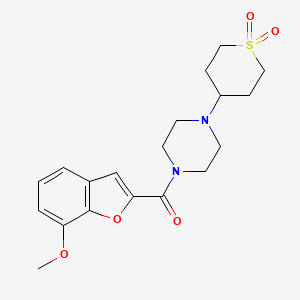![molecular formula C15H14ClN3O4S B2682293 1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034433-58-2](/img/structure/B2682293.png)
1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(Benzo[d][1,3]dioxol-5-ylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C15H14ClN3O4S and its molecular weight is 367.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Compound Libraries
Generation of Structurally Diverse Libraries
A study by Roman (2013) highlighted the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions. This approach generated a structurally diverse library of compounds, indicating the potential of using similar strategies for synthesizing derivatives of the specified compound for various applications (Roman, 2013).
Biological Activity Studies
Hypoglycemic and Hypolipidemic Activities
Kim et al. (2004) designed and synthesized a series of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds showed significant effects on triglyceride accumulation in vitro and exhibited hypoglycemic and hypolipidemic activities in vivo. Such findings suggest the potential of structurally related compounds, including the one , in the development of treatments for metabolic disorders (Kim et al., 2004).
Electroluminescent and Electrochromic Applications
Electrochromic Polymer Development
Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine as a novel electron acceptor for the development of donor-acceptor-type electrochromic polymers. The study demonstrates the utility of novel acceptors in creating materials with lower bandgaps and favorable redox activity, suggesting that derivatives of the target compound could find applications in electrochromic devices (Ming et al., 2015).
Propriétés
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S.ClH/c19-13-3-4-14(20)18(13)6-10-7-23-15(17-10)16-9-1-2-11-12(5-9)22-8-21-11;/h1-2,5,7H,3-4,6,8H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZDHWAGPUIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2682214.png)



![4-Methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole;hydrochloride](/img/structure/B2682218.png)


![1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2682225.png)
![7-(4-chlorophenyl)-1-methyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2682226.png)
![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(thiophen-2-yl)methylidene]amine hydrochloride](/img/structure/B2682228.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2682230.png)


